Cas no 908117-93-1 (Fmoc-N-(4-aminobutyl)-glycine hydrochloride)

Fmoc-N-(4-aminobutyl)-glycine hydrochloride is a protected amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The 4-aminobutyl side chain offers flexibility for further functionalization, while the glycine backbone ensures compatibility with standard solid-phase peptide synthesis protocols. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is particularly valuable in constructing modified peptides or peptidomimetics, where the extended spacer arm can be utilized for conjugation or structural studies. Its high purity and reliable performance make it a preferred choice for researchers in medicinal chemistry and bioconjugation applications.
Fmoc-N-(4-aminobutyl)-glycine hydrochloride structure
908117-93-1 structure
Product Name:Fmoc-N-(4-aminobutyl)-glycine hydrochloride
CAS No:908117-93-1
MF:C21H25ClN2O4
MW:404.887204885483
CID:1959676
PubChem ID:75487584
Update Time:2025-10-24

Fmoc-N-(4-aminobutyl)-glycine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-(4-aminobutyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride
    • MFCD09752870
    • 908117-93-1
    • 1423037-15-3
    • Fmoc-Abg-OH HCl
    • Fmoc-Abg-OH*HCl
    • BS-29745
    • 2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride
    • E70815
    • N-(4-Aminobutyl)-N-Fmoc-glycine HCl
    • Fmoc-ABG-OH hydrochloride
    • Fmoc-N-(4-aminobutyl)-glycine hydrochloride
    • Inchi: 1S/C21H24N2O4.ClH/c22-11-5-6-12-23(13-20(24)25)21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19H,5-6,11-14,22H2,(H,24,25);1H
    • InChI Key: MBHKMMQEFPEQOO-UHFFFAOYSA-N
    • SMILES: Cl.O(C(N(CC(=O)O)CCCCN)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 404.15
  • Monoisotopic Mass: 404.15
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 490
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.9A^2

Fmoc-N-(4-aminobutyl)-glycine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F255275-100mg
Fmoc-N-(4-aminobutyl)-glycine hydrochloride
908117-93-1
100mg
$ 205.00 2022-06-05
TRC
F255275-250mg
Fmoc-N-(4-aminobutyl)-glycine hydrochloride
908117-93-1
250mg
$ 415.00 2022-06-05
TRC
F255275-500mg
Fmoc-N-(4-aminobutyl)-glycine hydrochloride
908117-93-1
500mg
$ 660.00 2022-06-05
eNovation Chemicals LLC
Y1257952-1g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride
908117-93-1 99% (HPLC)
1g
$480 2025-02-20
eNovation Chemicals LLC
Y1257952-250mg
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride
908117-93-1 99% (HPLC)
250mg
$235 2025-02-20
eNovation Chemicals LLC
Y1257952-5g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride
908117-93-1 99% (HPLC)
5g
$1465 2025-02-20
eNovation Chemicals LLC
Y1257952-250mg
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride
908117-93-1 99% (HPLC)
250mg
$235 2025-02-19
eNovation Chemicals LLC
Y1257952-1g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride
908117-93-1 99% (HPLC)
1g
$480 2025-02-19
eNovation Chemicals LLC
Y1257952-5g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride
908117-93-1 99% (HPLC)
5g
$1465 2025-02-19
A2B Chem LLC
AH86798-250mg
Fmoc-ABG-OH HCl
908117-93-1 ≥ 99% (HPLC)
250mg
$98.00 2024-05-20

Additional information on Fmoc-N-(4-aminobutyl)-glycine hydrochloride

Fmoc-N-(4-aminobutyl)-glycine hydrochloride: A Comprehensive Overview

The compound with CAS No. 908117-93-1, known as Fmoc-N-(4-aminobutyl)-glycine hydrochloride, is a significant molecule in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The name itself is a combination of key functional groups: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, an N-(4-aminobutyl) chain, and a glycine hydrochloride moiety. Each component contributes to the compound's versatility and reactivity, making it a valuable tool in research and development.

Recent studies have highlighted the importance of Fmoc-N-(4-aminobutyl)-glycine hydrochloride in peptide synthesis and drug delivery systems. The Fmoc group is widely recognized for its role as a protective agent in peptide synthesis, ensuring stability during reaction processes. The 4-aminobutyl chain introduces flexibility and functionality, enabling the molecule to interact with various biological systems. Combined with the glycine hydrochloride component, this compound exhibits unique physicochemical properties that make it suitable for a wide range of applications.

One of the most promising areas of research involving Fmoc-N-(4-aminobutyl)-glycine hydrochloride is its potential use in drug delivery systems. Scientists have explored its ability to act as a carrier for therapeutic agents, leveraging its biocompatibility and controlled release properties. Recent findings suggest that this compound can enhance drug solubility and bioavailability, making it a valuable candidate for developing next-generation pharmaceuticals.

In addition to its role in drug delivery, Fmoc-N-(4-aminobutyl)-glycine hydrochloride has shown potential in bioconjugation chemistry. The presence of reactive groups such as the amine and carboxylic acid functionalities allows for easy modification and attachment to other biomolecules. This property has been exploited in the development of bioconjugates for diagnostic purposes, including the creation of probes for imaging techniques such as fluorescence resonance energy transfer (FRET) and magnetic resonance imaging (MRI).

The synthesis of Fmoc-N-(4-aminobutyl)-glycine hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to improve yield and purity, ensuring that the compound meets the high standards required for both academic and industrial applications. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of this process, making large-scale production more feasible.

From a structural standpoint, Fmoc-N-(4-aminobutyl)-glycine hydrochloride exhibits a well-defined molecular architecture that contributes to its stability and functionality. The Fmoc group provides protection during synthesis while also serving as a recognition element in certain biochemical assays. The 4-aminobutyl chain introduces steric hindrance and electronic effects that influence the compound's reactivity, making it suitable for diverse chemical transformations.

Recent studies have also investigated the toxicity profile of Fmoc-N-(4-aminobutyl)-glycine hydrochloride, particularly in relation to its use in biomedical applications. Preclinical data indicate that this compound exhibits low toxicity at therapeutic concentrations, with minimal adverse effects on cellular viability. These findings underscore its potential as a safe and effective tool for use in vivo studies.

In conclusion, Fmoc-N-(4-aminobutyl)-glycine hydrochloride (CAS No. 908117-93-1) is a versatile compound with significant potential in various scientific disciplines. Its unique combination of functional groups, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in the advancement of modern science.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD